molecular formula C11H18N2O2 B12589719 Ethyl 1-(3-isocyanopropyl)-L-prolinate CAS No. 602268-69-9

Ethyl 1-(3-isocyanopropyl)-L-prolinate

Cat. No.: B12589719
CAS No.: 602268-69-9
M. Wt: 210.27 g/mol
InChI Key: FRQQRCUYTJYCAP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-isocyanopropyl)-L-prolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, an isocyanopropyl moiety, and an L-proline backbone, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

602268-69-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl (2S)-1-(3-isocyanopropyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-3-15-11(14)10-6-4-8-13(10)9-5-7-12-2/h10H,3-9H2,1H3/t10-/m0/s1

InChI Key

FRQQRCUYTJYCAP-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1CCC[N+]#[C-]

Canonical SMILES

CCOC(=O)C1CCCN1CCC[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-isocyanopropyl)-L-prolinate typically involves the reaction of L-proline with ethyl chloroformate to form the ethyl ester. Subsequently, the introduction of the isocyanopropyl group is achieved through a nucleophilic substitution reaction using 3-isocyanopropylamine. The reaction conditions often require the use of a base such as triethylamine to facilitate the nucleophilic attack and ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency

Biological Activity

Ethyl 1-(3-isocyanopropyl)-L-prolinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique isocyanopropyl group, which may contribute to its biological activity. The structure can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

where xx, yy, zz, and aa represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The isocyanate functional group is known for its reactivity, particularly in forming covalent bonds with nucleophiles, which may enhance its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on extracts containing similar structural motifs has shown significant antimicrobial activity against various pathogens. A notable study demonstrated that ethyl acetate extracts from Paecilomyces sp. exhibited strong antimicrobial effects against strains such as Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (μg/ml)MBC (μg/ml)
Ethyl acetate extractBacillus subtilis3.915.6
Ethyl acetate extractPseudomonas aeruginosa3.915.6

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have also been explored in the context of cancer treatment. Similar compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of SN38 have been reported to inhibit topoisomerase I effectively, leading to reduced cell viability in breast cancer and colon cancer cell lines .

Case Study: Cytotoxic Effects

In a comparative study involving synthetic derivatives of proline-based compounds:

  • Compound A showed IC50 values of 2-3 µM against human cervical cancer cells.
  • Compound B demonstrated higher selectivity for tumor cells compared to normal cells.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Covalent Bond Formation : The isocyanate group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to altered cellular functions.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cancer progression and pathogen survival.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Ethyl 1-(3-isocyanopropyl)-L-prolinate has shown potential as a covalent inhibitor of viral proteases, particularly in the context of coronaviruses. Research indicates that compounds with similar structures can inhibit the 3CL protease of SARS-CoV-2, which is crucial for viral replication. The design of these inhibitors often involves electrophilic groups that can form covalent bonds with the active site cysteine residue in the enzyme, enhancing their efficacy against viral infections .

2. Organocatalysis
This compound can also serve as an organocatalyst in various organic reactions. L-proline derivatives have been extensively studied for their ability to catalyze asymmetric reactions, including aldol reactions and Michael additions. The incorporation of isocyanopropyl groups may enhance the catalytic properties and selectivity of these reactions, making them valuable in synthesizing complex molecules .

Synthetic Applications

1. Synthesis of Proline Derivatives
this compound can be utilized in the synthesis of novel proline derivatives, which are important in drug development due to their biological activity. The compound's structure allows for modifications that can lead to diverse derivatives with tailored properties for specific applications .

2. Development of Peptide-Based Therapeutics
The compound's ability to participate in peptide bond formation makes it a candidate for developing peptide-based therapeutics. By modifying the side chains and backbone structure, researchers can create peptides with enhanced stability and bioactivity, targeting specific biological pathways .

Data Tables

Application Area Description Potential Benefits
Antiviral ActivityInhibition of viral proteases (e.g., SARS-CoV-2)Effective treatment options for viral infections
OrganocatalysisCatalyzing asymmetric reactionsHigh selectivity and efficiency in synthesis
Synthesis of Proline DerivativesCreation of novel compounds for drug developmentEnhanced biological activity
Peptide-Based TherapeuticsDevelopment of stable and active peptidesTargeted therapeutic effects

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on various proline derivatives, including this compound, demonstrated significant antiviral activity against coronaviruses. The research involved synthesizing multiple analogs and evaluating their effectiveness in inhibiting viral replication through biochemical assays. Results indicated that certain modifications improved binding affinity to the target protease, showcasing the compound's potential as a therapeutic agent .

Case Study 2: Organocatalytic Reactions
In another study, this compound was employed as a catalyst in a series of asymmetric Michael additions. The reaction conditions were optimized to achieve high yields and enantioselectivity. The findings highlighted the compound's effectiveness as an organocatalyst, paving the way for its use in synthesizing complex organic molecules with high stereochemical purity .

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